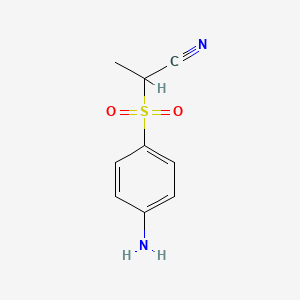
2-(4-Aminobenzenesulfonyl)propanenitrile
Overview
Description
2-(4-Aminobenzenesulfonyl)propanenitrile is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol . It is characterized by the presence of an aminobenzenesulfonyl group attached to a propanenitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Aminobenzenesulfonyl)propanenitrile typically involves the reaction of 4-aminobenzenesulfonyl chloride with propanenitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
2-(4-Aminobenzenesulfonyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds .
Scientific Research Applications
2-(4-Aminobenzenesulfonyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzenesulfonyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, its sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
2-(4-Aminobenzenesulfonyl)propanenitrile can be compared with similar compounds such as:
4-Aminobenzenesulfonamide: This compound has a similar sulfonyl group but lacks the nitrile group, making it less reactive in certain chemical reactions.
2-(4-Aminobenzenesulfonyl)ethanenitrile: This compound has a shorter carbon chain, which may affect its solubility and reactivity compared to this compound.
4-Aminobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of a chloride group.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical synthesis and potential biological activities.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfonylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-7(6-10)14(12,13)9-4-2-8(11)3-5-9/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDHJSJFUGTBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)S(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















